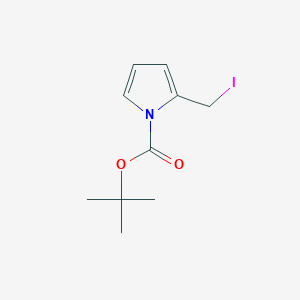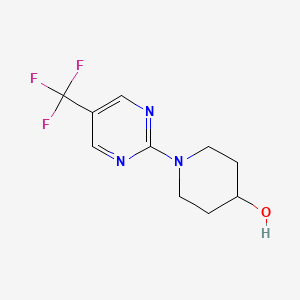
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C10H12F3N3O It is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidin-4-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amidine derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidin-4-ol Moiety: The piperidin-4-ol moiety is synthesized through the reduction of a corresponding piperidinone derivative.
Coupling Reaction: The final step involves coupling the trifluoromethyl-substituted pyrimidine with the piperidin-4-ol moiety under suitable conditions, such as using a base like potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-one.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of advanced materials with specific properties, such as improved thermal stability or chemical resistance.
Mécanisme D'action
The mechanism of action of 1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The piperidin-4-ol moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol: Similar structure but with the trifluoromethyl group at a different position on the pyrimidine ring.
1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-ol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
1-(5-(Trifluoromethyl)pyrimidin-2-yl)piperidin-4-ol is unique due to the specific positioning of the trifluoromethyl group on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This unique structure can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C10H12F3N3O |
|---|---|
Poids moléculaire |
247.22 g/mol |
Nom IUPAC |
1-[5-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-ol |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)7-5-14-9(15-6-7)16-3-1-8(17)2-4-16/h5-6,8,17H,1-4H2 |
Clé InChI |
BWMGRUHBDCZQQK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC=C(C=N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


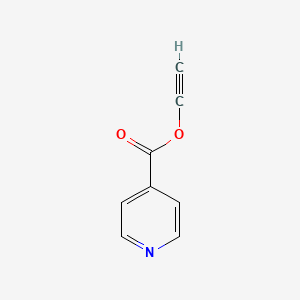
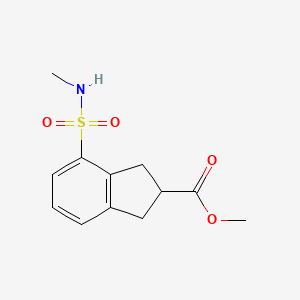


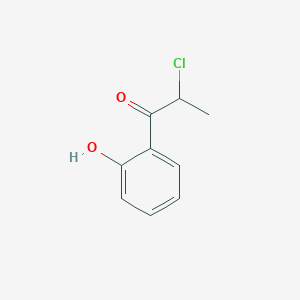
![Bicyclo[2.2.1]heptan-2-one, 5,6-dimethylene-](/img/structure/B13963050.png)
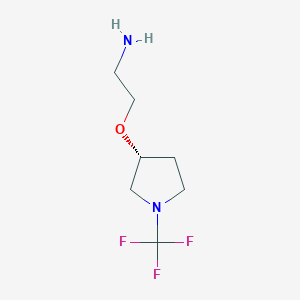
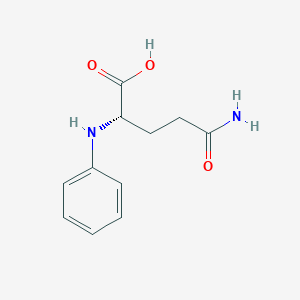
![2-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13963069.png)

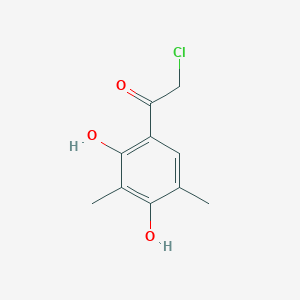
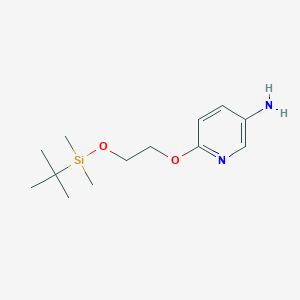
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)
